2-Methyl Substitution on the Quinazolinone Core Distinguishes This Compound from the Dominant Unsubstituted 4-Oxoquinazoline Acetamide Class
The target compound carries a methyl group at the 2-position of the 4-oxoquinazoline core. In the Pedgaonkar et al. (2014) study of 28 InhA-targeting 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives, all reported structures were unsubstituted at the quinazolinone 2-position, establishing the 2-unsubstituted variant as the dominant comparator class [1]. The presence of the 2-methyl group in the target compound introduces steric bulk and electron-donating character adjacent to the C=N bond of the quinazolinone, which is directly involved in tautomeric equilibria and hydrogen-bonding interactions. In related quinazoline kinase inhibitor chemotypes, 2-methyl substitution has been associated with altered hinge-region binding geometry and differential selectivity profiles compared to 2-H analogs, though no direct head-to-head comparison exists for this specific compound.
| Evidence Dimension | Presence of 2-methyl substituent on quinazolinone core |
|---|---|
| Target Compound Data | 2-methyl-4-oxoquinazoline (present) |
| Comparator Or Baseline | 2-unsubstituted 4-oxoquinazoline (dominant in Pedgaonkar 2014 InhA series; 28/28 compounds lack 2-substitution) |
| Quantified Difference | Qualitative structural difference; quantitative activity differential not directly measured for target compound vs. matched 2-H analog |
| Conditions | Structural comparison; no direct paired biological assay data available |
Why This Matters
For researchers requiring a quinazolinone scaffold with a blocked 2-position to probe steric or electronic contributions to target binding, this compound provides a substitution pattern unavailable in the extensively characterized 2-unsubstituted series.
- [1] Pedgaonkar GS, Sridevi JP, Jeankumar VU, Saxena S, Devi PB, Renuka J, Yogeeswari P, Sriram D. Development of 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives as novel enoyl-acyl carrier protein reductase (InhA) inhibitors for the treatment of tuberculosis. European Journal of Medicinal Chemistry. 2014;86:613-627. View Source
